2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1154969-57-9
VCID: VC2542298
InChI: InChI=1S/C11H18N4O2/c1-11(2)8-14(3-4-17-11)10(16)7-15-6-9(12)5-13-15/h5-6H,3-4,7-8,12H2,1-2H3
SMILES: CC1(CN(CCO1)C(=O)CN2C=C(C=N2)N)C
Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol

2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

CAS No.: 1154969-57-9

Cat. No.: VC2542298

Molecular Formula: C11H18N4O2

Molecular Weight: 238.29 g/mol

* For research use only. Not for human or veterinary use.

2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one - 1154969-57-9

Specification

CAS No. 1154969-57-9
Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
IUPAC Name 2-(4-aminopyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethanone
Standard InChI InChI=1S/C11H18N4O2/c1-11(2)8-14(3-4-17-11)10(16)7-15-6-9(12)5-13-15/h5-6H,3-4,7-8,12H2,1-2H3
Standard InChI Key DPUMYMFDAXFQHA-UHFFFAOYSA-N
SMILES CC1(CN(CCO1)C(=O)CN2C=C(C=N2)N)C
Canonical SMILES CC1(CN(CCO1)C(=O)CN2C=C(C=N2)N)C

Introduction

Basic Chemical Properties and Identification

2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is characterized by specific chemical identifiers and physical properties that distinguish it from related compounds. The molecule contains a pyrazole ring with an amino group at the 4-position, connected to a dimethylmorpholine structure through an ethanone bridge, creating its distinctive chemical architecture.

Identification Parameters

The compound is precisely identified through several standardized parameters used in chemical databases and literature. These identifiers ensure accurate tracking and reference in research contexts.

ParameterValue
CAS Number1154969-57-9
Molecular FormulaC11H18N4O2
Molecular Weight238.29 g/mol
IUPAC Name2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

The compound is registered with CAS number 1154969-57-9, which serves as its unique identifier in chemical databases and literature . Its molecular formula C11H18N4O2 indicates its atomic composition, containing carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions .

Structural Features

The structural architecture of 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one consists of several key components that determine its chemical and biological properties. The compound's structure can be broken down into three main elements:

  • A pyrazole ring with an amino group at the 4-position

  • A 2,2-dimethylmorpholine ring

  • An ethanone (acetyl) linker connecting these two ring systems

The pyrazole component is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, with one nitrogen participating in the linkage to the ethanone bridge. The amino group at the 4-position of the pyrazole ring provides a site for hydrogen bonding interactions, which may contribute to the compound's biological activity. The 2,2-dimethylmorpholine component features a six-membered heterocyclic ring containing an oxygen atom, with two methyl groups at the 2-position, enhancing lipophilicity and potentially affecting receptor binding .

Synthesis Methods

The preparation of 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one involves multi-step synthetic procedures that require precise reaction conditions and purification techniques. Several approaches have been developed to efficiently synthesize this compound with high purity for research and potential pharmaceutical applications.

Laboratory Synthesis Routes

Laboratory synthesis of this compound typically follows a strategic approach involving the separate preparation of key intermediates followed by coupling reactions. The process generally begins with the formation of the pyrazole ring system.

Chemical Reactivity

2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one exhibits diverse chemical reactivity patterns due to its heterocyclic structure and functional groups. Understanding these reactions is crucial for developing derivative compounds and predicting its behavior in biological systems.

Types of Reactions

The compound can participate in various chemical transformations, primarily dictated by its pyrazole and morpholine rings, as well as the connecting ethanone group.

The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions can modify the compound to form different derivatives, depending on the oxidizing agent used. Reduction reactions can alter the functional groups attached to the pyrazole or morpholine rings, potentially changing the compound's properties. Substitution reactions, both nucleophilic and electrophilic, can introduce new functional groups into the molecule, expanding its chemical diversity.

Common Reagents and Conditions

Specific reagents and reaction conditions are employed to achieve desired transformations of 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one.

For oxidation reactions, common oxidizing agents include potassium permanganate and hydrogen peroxide. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used for reduction reactions. Various halogenating agents and nucleophiles can be employed under specific conditions to achieve desired substitutions. The mechanism by which the compound exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors.

Biological Activity

The biological profile of 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is of particular interest due to the known pharmacological activities of pyrazole derivatives. These compounds have been extensively studied for their diverse biological effects, which may provide insights into potential therapeutic applications.

Pharmacological Properties

Pyrazole derivatives, including 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, have been extensively studied for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. These diverse pharmacological activities make them valuable candidates for drug development.

The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. This dual functionality contributes to the compound's potential effectiveness in various biological applications. The amino group on the pyrazole ring provides additional sites for hydrogen bonding, potentially enhancing interactions with biological targets.

Mechanism of Action

The molecular mechanisms underlying the biological effects of 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one involve specific interactions with cellular targets.

The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. Studies have shown that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways, indicating potential therapeutic applications. The compound's structure allows it to form multiple types of interactions with protein targets, including hydrogen bonds, π-π stacking, and hydrophobic interactions, which collectively determine its biological activity.

Research Applications

2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one has found applications across several scientific disciplines, primarily due to its unique structural features and potential biological activities.

Applications in Chemistry

In the field of chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its well-defined structure with reactive functional groups makes it useful for developing new chemical entities through various modifications. The compound can serve as a model for studying reaction mechanisms and developing new synthetic methodologies.

Applications in Biological Research

In biological research, 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is employed as a tool for investigating various biochemical processes and potential therapeutic targets.

The compound can be used in studies involving enzyme inhibition and protein binding. Its structural features allow for specific interactions with biological targets, making it useful for studying structure-activity relationships in drug development. The dual functionality of the pyrazole and morpholine rings can enhance the compound's effectiveness in various applications, making it a valuable compound in research.

Industrial Applications

In industrial settings, 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is utilized as an intermediate in the synthesis of pharmaceutical products and specialty chemicals.

The compound may be used in the production of specialty chemicals and materials. Companies like MolCore specialize in manufacturing high-purity versions of this compound for global pharmaceutical and research industries . The compound serves as a critical API intermediate in pharmaceutical development, highlighting its importance in drug discovery and production .

Comparative Analysis

Understanding the relationship between 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one and similar compounds provides valuable insights into structure-activity relationships and potential applications.

Similar Compounds

Several structurally related compounds share features with 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, differing in specific substituents or functional groups.

Two notable similar compounds include 2-(4-amino-1H-pyrazol-1-yl)ethan-1-one, which lacks the morpholine ring, potentially affecting its solubility and bioavailability; and 1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, which lacks the pyrazole ring, potentially reducing its ability to interact with certain molecular targets. Another related compound is 2-(4-amino-1H-pyrazol-1-yl)-1-(2-naphthyl)ethanone, which has a naphthyl group instead of the dimethylmorpholine group, likely altering its lipophilicity and binding properties .

Distinctive Features

The unique combination of structural elements in 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one distinguishes it from related compounds and contributes to its specific properties.

The presence of both the pyrazole and morpholine rings in 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one makes it unique, as it combines the beneficial properties of both structures. This dual functionality can enhance its effectiveness in various applications, making it a valuable compound in research and industry. The specific positioning of the amino group on the pyrazole ring and the dimethyl groups on the morpholine ring further distinguishes this compound from its structural analogs.

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